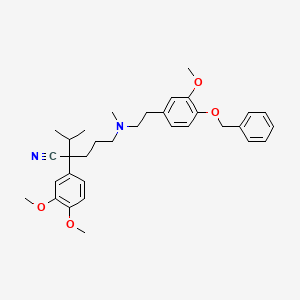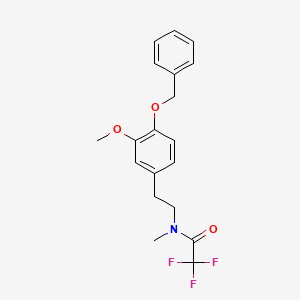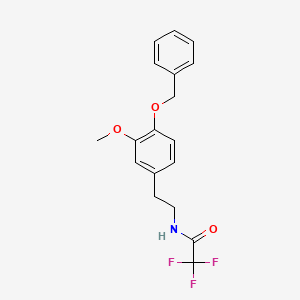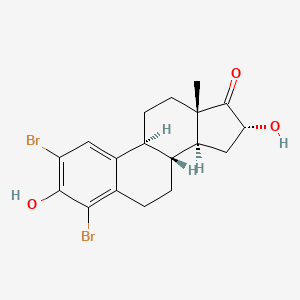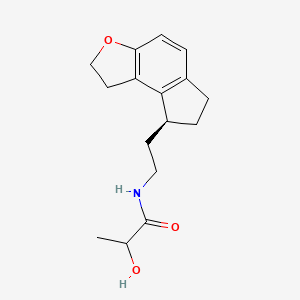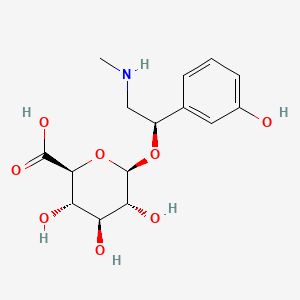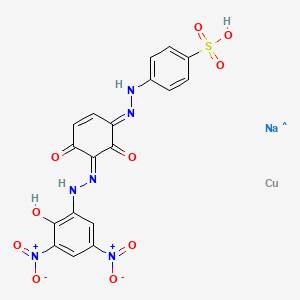
Acid brown 97
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid Brown 97 is a synthetic azo dye, known for its reddish-brown color. It is primarily used in the textile industry for dyeing wool, silk, and nylon. The compound is also utilized in the leather industry and for coloring paper. Its chemical structure includes a copper complex, which contributes to its stability and vibrant color.
科学的研究の応用
Acid Brown 97 has several applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Widely used in the textile, leather, and paper industries for dyeing purposes.
Safety and Hazards
Acid Brown 97 should be handled with care to avoid dust formation. It is recommended to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill or leak .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acid Brown 97 involves the diazotization of 2,4-dihydroxy-3-nitrobenzene followed by coupling with 2-hydroxy-3,5-dinitrophenyl diazonium salt. The reaction is typically carried out in an acidic medium, often using sulfuric acid as the catalyst. The resulting product is then complexed with copper to form the final dye.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of temperature and pH to ensure high yield and purity. The final product is usually purified through crystallization and filtration to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents like potassium permanganate. This reaction can lead to the breakdown of the azo bond, resulting in the formation of smaller aromatic compounds.
Reduction: The compound can also be reduced, typically using reducing agents like sodium dithionite. This reaction cleaves the azo bond, producing amines.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another. For example, the hydroxyl groups can be substituted with halogens in the presence of halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium dithionite in alkaline medium.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Smaller aromatic compounds.
Reduction: Amines.
Substitution: Halogenated derivatives of this compound.
作用機序
The primary mechanism of action of Acid Brown 97 involves its ability to form stable complexes with metals, particularly copper. This complexation enhances the dye’s stability and colorfastness. The azo bond in the compound can undergo various chemical reactions, such as oxidation and reduction, which can alter its color properties. The molecular targets and pathways involved in these reactions include the aromatic rings and the azo bond, which are susceptible to electrophilic and nucleophilic attacks.
類似化合物との比較
Acid Brown 85: Another azo dye with similar applications but different chemical structure.
Acid Brown 92: Known for its use in the textile industry, similar to Acid Brown 97.
Acid Brown 87: Used in leather dyeing, with a slightly different shade of brown.
Comparison: this compound is unique due to its copper complex, which provides enhanced stability and vibrant color compared to other similar dyes. Its ability to form stable complexes with metals makes it particularly useful in applications requiring high colorfastness and durability.
特性
InChI |
InChI=1S/C18H12N6O10S.Cu.Na/c25-15-6-5-12(20-19-9-1-3-11(4-2-9)35(32,33)34)18(27)16(15)22-21-13-7-10(23(28)29)8-14(17(13)26)24(30)31;;/h1-8,19,21,26H,(H,32,33,34);;/b20-12+,22-16+;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVARLAZGFUDCU-HVDIXVISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C2C=CC(=O)C(=NNC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)C2=O)S(=O)(=O)O.[Na].[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/2\C=CC(=O)/C(=N\NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)/C2=O)S(=O)(=O)O.[Na].[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12CuN6NaO10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108347-99-5 |
Source


|
| Record name | Copper, 4-[2-[2,4-dihydroxy-3-[2-(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate sodium complexes | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper, 4-[2-[2,4-dihydroxy-3-[2-(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate sodium complexes | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
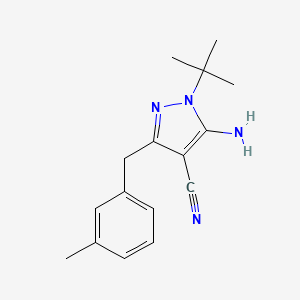
![N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methylnonanamide](/img/structure/B563905.png)
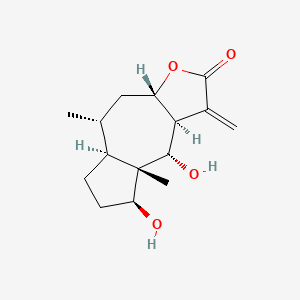
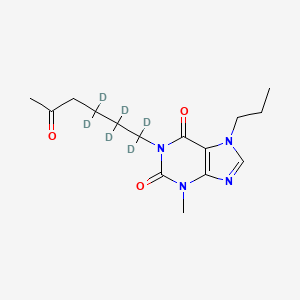
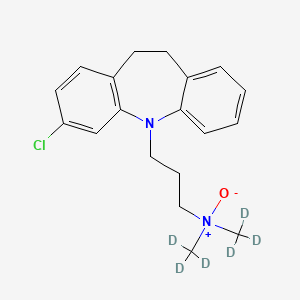
![4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B563911.png)

